REACTION_SMILES
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[CH3:3][c:4]1[c:5]([OH:14])[n:6][c:7]([CH3:13])[c:8]([N+:10](=[O:11])[O-:12])[cH:9]1.[Cs+:16].[F-:15].[F:17][S:18]([C:21]([C:19]([O:20][Si:22]([CH3:23])([CH3:24])[CH3:25])=[O:26])([F:29])[F:30])(=[O:27])=[O:28].[H-:1].[Na+:2]>>[CH3:3][c:4]1[c:5]([O:14][CH:21]([F:29])[F:30])[n:6][c:7]([CH3:13])[c:8]([N+:10](=[O:11])[O-:12])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc([N+](=O)[O-])c(C)nc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cc1cc([N+](=O)[O-])c(C)nc1OC(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |